molecular formula C22H29N5O3 B2486154 3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 893950-37-3

3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2486154
CAS RN: 893950-37-3
M. Wt: 411.506
InChI Key: ZBOMXVGVNKUQGK-UHFFFAOYSA-N
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Description

The compound contains a purine dione structure, which is a type of heterocyclic compound. Purines are biologically significant and are found in many natural substances, such as DNA and caffeine . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the purine and methoxyphenyl groups. The purine group contains a two-ring structure with four nitrogen atoms, while the methoxyphenyl group contains a six-membered carbon ring with a methoxy substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could potentially increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Chemical Properties

3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a compound that can be synthesized through various chemical processes. For instance, similar compounds have been obtained through intramolecular alkylation of related precursors, highlighting the versatility in synthetic approaches for such purine derivatives (Simo, Rybár, & Alföldi, 1998). The synthesis and properties of related compounds like 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have also been explored, revealing insights into their chemical behavior (Zagórska et al., 2016).

Biological Evaluation and Potential Applications

These compounds have been the subject of pharmacological evaluation. For example, certain imidazo[2,1-f]purine-2,4-dione derivatives have shown potent receptor ligand activity and potential antidepressant and anxiolytic effects in preclinical studies (Zagórska et al., 2009). Additionally, some derivatives have been identified as potent and selective A3 adenosine receptor antagonists, indicating potential therapeutic applications in this area (Baraldi et al., 2005).

Molecular Modeling and Drug Design

Molecular modeling studies of similar compounds, such as arylpiperazinylalkyl purine-2,4-diones, have provided valuable insights into receptor affinity and selectivity, which are crucial for drug design (Zagórska et al., 2015). These studies can guide the development of new derivatives with improved pharmacological properties.

Advanced Imaging Applications

Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for potential use as PET tracers, which underscores the utility of such compounds in advanced imaging applications (Gao, Wang, & Zheng, 2016).

properties

IUPAC Name

2-heptyl-6-(4-methoxyphenyl)-4-methyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-4-5-6-7-8-13-27-20(28)18-19(24(2)22(27)29)23-21-25(14-15-26(18)21)16-9-11-17(30-3)12-10-16/h9-12,18-19H,4-8,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQCLXFMVHCLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

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